molecular formula C7H6ClF2NO2 B6184952 6-amino-2,3-difluorobenzoic acid hydrochloride CAS No. 2624140-82-3

6-amino-2,3-difluorobenzoic acid hydrochloride

Cat. No.: B6184952
CAS No.: 2624140-82-3
M. Wt: 209.58 g/mol
InChI Key: LDIYDKDGPBIOCE-UHFFFAOYSA-N
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Description

6-Amino-2,3-difluorobenzoic acid hydrochloride (CAS: 2624140-82-3) is a high-purity fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C7H6ClF2NO2 and a molecular weight of 210 Da, serves as a versatile precursor for the synthesis of more complex molecules . The strategic incorporation of fluorine atoms and the aromatic amine functionality can profoundly influence a compound's electronic properties, metabolic stability, and binding affinity, making this intermediate particularly valuable for developing active pharmaceutical ingredients (APIs) and other bioactive compounds . Available from multiple global suppliers with a typical purity of 95% , it is offered in various quantities to suit different research and development scales, from 100 mg to 10 g . Researchers can source this chemical for their investigations into fluorinated compounds, with options for shipment from the United States, Europe, and other locations . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2624140-82-3

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.58 g/mol

IUPAC Name

6-amino-2,3-difluorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H5F2NO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H

InChI Key

LDIYDKDGPBIOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)F.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Development for 6 Amino 2,3 Difluorobenzoic Acid Hydrochloride and Its Derivatives

De Novo Synthesis Strategies for the Core Scaffold of 6-Amino-2,3-difluorobenzoic Acid Hydrochloride

De novo synthesis, or the creation of the target molecule from simple, readily available starting materials, is fundamental to the production of complex organic compounds. These strategies often involve a sequence of well-established chemical transformations to build the desired substitution pattern on the aromatic ring.

A common and logical approach to synthesizing 6-amino-2,3-difluorobenzoic acid involves a multi-step sequence starting from a simpler fluorinated benzene (B151609) derivative. A plausible pathway could begin with 1,2-difluorobenzene (B135520). The key steps would involve the sequential introduction of the nitro, carboxyl, and ultimately the amino group in a regiocontrolled manner.

Nitration: The first step would likely be the nitration of 1,2-difluorobenzene to introduce a nitro group. The fluorine atoms are ortho-, para-directing, but deactivating. Nitration would likely yield a mixture of isomers, with 3,4-difluoronitrobenzene (B149031) being a significant product.

Carboxylation/Functionalization: Introducing the carboxylic acid group is a significant challenge. One potential route involves a nucleophilic aromatic substitution (SNAr) reaction on a more activated precursor, followed by carbonylation. Alternatively, a difluoronitrobenzene intermediate could be subjected to metallation (e.g., lithiation) directed by one of the substituents, followed by quenching with carbon dioxide.

Reduction: The nitro group is an excellent precursor to the required amino group. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon is a standard and efficient method for reducing an aromatic nitro group to an amine without affecting the other functional groups. For instance, the reduction of p-nitrobenzoic acid to p-aminobenzoic acid is a well-established industrial process. chemicalbook.com

Diazotization: While not directly used to form the final product, diazotization reactions are crucial in synthetic strategies for substituted aromatics. An amino group can be converted into a diazonium salt, which is a versatile intermediate. scirp.org This salt can then be replaced by a variety of functional groups through Sandmeyer or related reactions, offering flexibility in the synthetic route design if the desired substitution pattern is difficult to achieve directly. scirp.org

A representative multi-step synthesis could be conceptualized as follows:

StepReactionReagents & ConditionsPurpose
1NitrationHNO₃/H₂SO₄Introduction of a nitro group onto the difluorobenzene ring.
2Carboxylatione.g., Directed ortho-metalation then CO₂Introduction of the carboxylic acid group at the desired position.
3ReductionH₂, Raney Ni or Pd/CConversion of the nitro group to the final amino group. chemicalbook.com
4Salt FormationHClConversion of the final amine to its hydrochloride salt for stability and purification.

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While a direct synthesis of 6-amino-2,3-difluorobenzoic acid via a single coupling reaction is unlikely, these methods are invaluable for creating derivatives and complex precursors.

The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a prime example of such a transformation. wikipedia.orgorganic-chemistry.org It is particularly useful for adding vinyl groups to aromatic rings, which can then be further modified. youtube.com For instance, a bromo-difluoroaminobenzoate precursor could be coupled with an alkene to synthesize a more complex derivative. researchgate.netnih.gov

Other important transition-metal catalyzed reactions include:

Palladium-catalyzed C–H Fluorination: Directing groups can be used to guide the regioselective installation of fluorine atoms onto a benzoic acid scaffold, allowing for the synthesis of mono- and difluorinated products. nih.gov

Suzuki-Miyaura Cross-Coupling: This reaction is used to form C-C bonds between an organoboron compound and an organohalide. It could be employed to build the carbon skeleton of a precursor molecule before the final functional groups are installed. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the direct amination of aryl halides. This could be a key step in introducing the amino group onto a difluoro-bromobenzoic acid precursor.

The application of these reactions often involves protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions.

Catalytic ReactionMetal CatalystBond FormedRelevance to Synthesis
Heck ReactionPalladiumC-C (Aryl-Vinyl)Synthesis of alkene-substituted derivatives from a halogenated precursor. wikipedia.orgyoutube.com
Suzuki-Miyaura CouplingPalladiumC-C (Aryl-Aryl)Building complex carbon skeletons of precursors. researchgate.net
Buchwald-Hartwig AminationPalladiumC-N (Aryl-Amine)Direct introduction of the amino group onto the aromatic ring.
C-H FluorinationPalladium, CopperC-FSelective introduction of fluorine atoms onto an aromatic acid. nih.gov

Achieving the correct 2,3-difluoro-6-amino substitution pattern is the central challenge. The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Fluorine is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. In a 1,2-difluorobenzene system, incoming electrophiles are directed to positions 3 and 4.

Nucleophilic aromatic substitution (SNAr) is also highly relevant for fluorinated systems. Fluorine is a good leaving group in SNAr reactions, especially when activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to it. The regioselectivity of SNAr on substituted difluorobenzene derivatives can be precisely controlled, providing a powerful method for introducing nucleophiles like amines or ethers. researchgate.net

Controlling the regiochemistry often relies on a carefully planned sequence of reactions. For example, installing a bulky directing group can block certain positions, forcing subsequent reactions to occur at the desired site. Ligand-controlled catalysis can also achieve high regioselectivity in C-F bond functionalization, allowing for selective reactions at one fluorine atom over another. nih.govsemanticscholar.orgresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it

Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce waste and simplify purification. While complex multi-step syntheses are often challenging to perform entirely solvent-free, certain steps can be adapted. For example, some Heck reactions have been developed to proceed in water or ionic liquids, which can be recycled. wikipedia.orgnih.gov Similarly, catalytic reductions can sometimes be performed in aqueous media. The development of solid-supported catalysts can also facilitate reactions under solvent-free conditions, with the reactants being mixed and heated directly.

A major focus of green chemistry is the development of more sustainable catalysts. This involves:

Replacing Precious Metals: Developing catalysts based on more abundant and less toxic metals (e.g., iron, copper) to replace precious metals like palladium.

Catalyst Recycling: Immobilizing catalysts on solid supports allows for easy separation from the reaction mixture and reuse, reducing costs and metal waste.

For the synthesis of aminobenzoic acids, sustainable catalytic processes are being explored. For example, new catalytic systems for amination and carboxylation aim to avoid harsh reagents and byproducts. nih.govresearchgate.net The use of biocatalysis, employing enzymes to perform specific chemical transformations, represents an ultimate goal in sustainable synthesis, often proceeding with high selectivity in water under mild conditions. mdpi.com

Derivatization Strategies for this compound

The chemical reactivity of this compound allows for selective modifications at its primary functional groups. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid group is amenable to esterification and amide bond formation. The judicious use of protecting groups is often essential to achieve the desired regioselectivity in these transformations.

Strategies Involving the Amino Group

The nucleophilic nature of the primary amino group in this compound makes it a prime target for various derivatization reactions.

Acylation of the amino group is a common strategy to introduce a variety of substituents. This is typically achieved by reacting the parent compound with acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the generated acid. For instance, N-acylated derivatives can be prepared through these methods, leading to the formation of amide functionalities.

Alkylation introduces alkyl groups onto the amino nitrogen. This can be accomplished using alkyl halides, although this method can sometimes lead to over-alkylation. Reductive amination offers a more controlled approach to mono-alkylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

No specific research findings for acylation and alkylation reactions of this compound were found in the search results.

To facilitate selective reactions at the carboxylic acid group or other parts of a larger molecule, the amino group of 6-amino-2,3-difluorobenzoic acid is often temporarily protected. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used amino protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukorganic-chemistry.orgacsgcipr.orgwikipedia.org The Fmoc group, introduced using reagents like Fmoc-Cl or Fmoc-OSu, is stable to acids but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. total-synthesis.comwikipedia.orgchempep.com The orthogonality of these protecting groups allows for selective deprotection in complex synthetic sequences. chempep.com

The existence of commercially available 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid confirms the application of this protection strategy. cymitquimica.com

Table 1: Common Protecting Groups for the Amino Functionality

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) fishersci.co.ukorganic-chemistry.orgacsgcipr.orgwikipedia.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine in DMF) total-synthesis.comwikipedia.orgchempep.com

This table is generated based on general chemical knowledge and the provided search results on protecting groups.

The primary aromatic amino group of 6-amino-2,3-difluorobenzoic acid can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgcymitquimica.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, typically using copper(I) salts as catalysts. wikipedia.orgcymitquimica.comorganic-chemistry.org This provides a powerful method for introducing further diversity into the aromatic ring of the parent molecule. For example, the diazonium salt of an aminobenzoic acid can be converted to a hydroxybenzoic acid upon heating in an aqueous acidic solution. scirp.org While specific examples for 6-amino-2,3-difluorobenzoic acid are not detailed in the provided search results, the general principles of these reactions are well-established for other aminobenzoic acids. scirp.org

Table 2: Potential Sandmeyer Reactions for Diazotized 6-Amino-2,3-difluorobenzoic Acid

ReagentProduct Functional Group
CuCl / HClChloro (-Cl)
CuBr / HBrBromo (-Br)
CuCN / KCNCyano (-CN)
Cu₂O / H₂OHydroxyl (-OH)

This table is illustrative of typical Sandmeyer reactions and is based on general chemical principles, as specific data for the target compound was not available in the search results.

Strategies Involving the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key site for derivatization, enabling the formation of esters and amides, which are prevalent in many biologically active compounds and functional materials.

Amide bond formation is a cornerstone of organic synthesis. The carboxylic acid of 6-amino-2,3-difluorobenzoic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. growingscience.comluxembourg-bio.comnih.govresearchgate.net The choice of coupling reagent and reaction conditions is critical to ensure high yields and avoid racemization if chiral amines are used.

Esterification involves the reaction of the carboxylic acid with an alcohol. The Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method for this transformation. masterorganicchemistry.com The existence of methyl 6-amino-2,3-difluorobenzoate as a commercially available compound suggests that this esterification is a feasible and utilized reaction. cymitquimica.com Alternative methods for esterification under milder conditions are also available, which can be important when dealing with sensitive substrates.

Table 3: Common Reagents for Amide and Ester Formation

TransformationReagent ClassSpecific Examples
Amide CouplingCarbodiimidesEDC, DCC growingscience.comluxembourg-bio.comnih.govresearchgate.net
AdditivesHOBt, DMAP growingscience.comnih.gov
EsterificationAcid CatalysisH₂SO₄ (Fischer Esterification) masterorganicchemistry.com
OtherThionyl chloride (for acid chloride formation)

This table is based on general principles of amide and ester synthesis, supported by the provided search results.

Anhydride (B1165640) Formation and Reactivity

The formation of an acid anhydride from 6-amino-2,3-difluorobenzoic acid introduces a highly activated acyl group, pivotal for various chemical transformations, particularly in the synthesis of amide and ester derivatives. Organic acid anhydrides are characterized by two acyl groups linked to a single oxygen atom. wikipedia.org The synthesis of a symmetrical anhydride from 6-amino-2,3-difluorobenzoic acid would typically involve the dehydration of two molecules of the carboxylic acid. Common laboratory methods for this transformation include the use of dehydrating agents like acetic anhydride or reacting the corresponding acid chloride with a carboxylate salt. wikipedia.orgthieme-connect.de

For instance, a general approach involves reacting the N-protected amino acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the symmetrical anhydride. thieme-connect.de The reaction of an N-protected 6-amino-2,3-difluorobenzoic acid with a suitable acid chloride in the presence of a tertiary amine can also yield a mixed anhydride. thieme-connect.de

The reactivity of the resulting anhydride is centered on the electrophilic nature of the carbonyl carbons. These anhydrides are efficient acylating agents, readily reacting with nucleophiles like alcohols and amines. wikipedia.org The reaction with an alcohol (R'-OH) would yield an ester and a molecule of the parent carboxylic acid, while reaction with an amine (R'₂NH) would produce an amide and the carboxylic acid. This reactivity is fundamental in peptide synthesis, where the activated carboxyl group of one amino acid reacts with the amino group of another. thieme-connect.de

The presence of the fluorine atoms and the amino group on the aromatic ring can influence the reactivity of the anhydride. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of nucleophilic attack. Conversely, the electron-donating amino group (if unprotected) could have a slight deactivating effect.

Table 1: General Reactivity of 6-Amino-2,3-difluorobenzoic Anhydride

Nucleophile Product Type General Reaction
Alcohol (R'-OH) Ester (RCO)₂O + R'-OH → RCOOR' + RCOOH
Amine (R'₂NH) Amide (RCO)₂O + R'₂NH → RCONR'₂ + RCOOH
Water (H₂O) Carboxylic Acid (RCO)₂O + H₂O → 2 RCOOH

Where R represents the 6-amino-2,3-difluorophenyl group.

Decarboxylation Studies

Decarboxylation, the removal of a carboxyl group, is a significant reaction for substituted benzoic acids. The stability of 6-amino-2,3-difluorobenzoic acid towards decarboxylation is influenced by its substituents and the reaction conditions. Generally, the decarboxylation of aminobenzoic acids can be induced by heat or by catalysis in acidic solutions. researchgate.netakjournals.com For many substituted aminobenzoic acids, melting is often accompanied by decarboxylation. akjournals.com

Studies on various aminobenzoic acid isomers have shown that their thermal stability and tendency to decarboxylate vary considerably. akjournals.com For example, anthranilic acid (2-aminobenzoic acid) is known to decarboxylate upon heating above its melting point or when boiled in water, a process that can be acid-catalyzed. researchgate.netcdnsciencepub.com The rate of acid-catalyzed decarboxylation is pH-dependent, with maximum rates often observed at specific acidic pH values. researchgate.net The mechanism can involve a bimolecular electrophilic substitution, where a proton attacks the aromatic ring. cdnsciencepub.com

For 6-amino-2,3-difluorobenzoic acid, the presence of two electron-withdrawing fluorine atoms on the ring could influence the electron density at the carbon atom bearing the carboxyl group, thereby affecting the ease of decarboxylation. Aromatic carboxylic acids are known to be prone to decarboxylation in high-temperature water. researchgate.netuni-konstanz.de The rate of this reaction is highly dependent on the temperature and the presence of other substituents on the aromatic ring. uni-konstanz.de It is plausible that under thermal stress or in superheated aqueous media, 6-amino-2,3-difluorobenzoic acid would decompose to form 3,4-difluoroaniline (B56902) via the loss of carbon dioxide.

Table 2: Factors Influencing Decarboxylation of Substituted Benzoic Acids

Factor Influence on Decarboxylation Rate Reference
Temperature Higher temperatures generally increase the rate. akjournals.com
pH (in solution) Rate is often pH-dependent, with acid catalysis being common. researchgate.net
Substituents Electron-withdrawing or -donating groups alter ring electron density, affecting stability. researchgate.net
Solvent The presence of water can accelerate the reaction, especially at high temperatures. akjournals.comresearchgate.net

Transformations Involving the Fluorinated Aromatic Ring

Electrophilic Aromatic Substitution Patterns (e.g., nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The regioselectivity of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. unizin.orgpressbooks.pubcognitoedu.orgsavemyexams.com In 6-amino-2,3-difluorobenzoic acid, the directing effects of the amino (-NH₂), fluoro (-F), and carboxylic acid (-COOH) groups are in competition.

  • Amino group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. cognitoedu.orgbyjus.com
  • Fluoro groups (-F): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of resonance effects where their lone pairs can be donated to the ring. unizin.orglibretexts.org
  • Carboxylic acid group (-COOH): This is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal. cognitoedu.orglibretexts.org
  • In the hydrochloride salt form, the amino group exists as the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.com For nitration, which typically occurs under strong acidic conditions (e.g., HNO₃/H₂SO₄), the amino group will be protonated to the anilinium ion.

    Considering the directing effects for the nitration of this compound:

  • The -NH₃⁺ group at C-6 directs incoming electrophiles to its meta positions, which are C-1 and C-5.
  • The -COOH group at C-1 directs to its meta positions, C-3 and C-5.
  • The -F at C-2 directs ortho (C-1, C-3) and para (C-5).
  • The -F at C-3 directs ortho (C-2, C-4) and para (C-6).
  • Combining these influences, the C-5 position is strongly favored as it is meta to the -NH₃⁺ group, meta to the -COOH group, and para to the fluorine at C-2. The C-4 position is also a possibility, being directed by the fluorine at C-3. However, the combined deactivating and directing power of the anilinium and carboxyl groups makes substitution at C-5 the most probable outcome.

    Table 3: Predicted Regioselectivity of Nitration on 6-Amino-2,3-difluorobenzoic Acid

    Position Influence of -NH₂ (as -NH₃⁺) Influence of -COOH Influence of -F (at C2) Influence of -F (at C3) Overall Likelihood
    C-4 Neutral Neutral Neutral ortho (directing) Possible
    C-5 meta (directing) meta (directing) para (directing) Neutral Most Likely
    Nucleophilic Aromatic Substitution with Fluorine Displacement

    Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). wikipedia.org A crucial factor for SₙAr reactions is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

    In 6-amino-2,3-difluorobenzoic acid, the aromatic ring is substituted with two fluorine atoms, an amino group, and a carboxyl group. Both fluorine atoms and the carboxyl group are electron-withdrawing, which can activate the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SₙAr reactions is typically F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. libretexts.org

    Displacement of one of the fluorine atoms by a nucleophile is plausible. The carboxyl group, being a deactivating group, would enhance the possibility of substitution, particularly at positions ortho and para to it. The fluorine at C-2 is ortho to the carboxyl group, and the fluorine at C-3 is meta. Therefore, the fluorine at C-2 would be more activated towards displacement. However, the amino group at C-6 is strongly electron-donating (unless protonated), which would deactivate the ring for nucleophilic attack. In strongly basic conditions required for many SₙAr reactions, the amino group would be deprotonated and its deactivating effect would be significant. Conversely, under neutral or acidic conditions, the amino group's deactivating influence is reduced or reversed (as -NH₃⁺), but strong nucleophiles are often basic. Recent research has shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope of such transformations. nih.gov

    Optimization of Reaction Conditions and Process Chemistry Research

    The optimization of synthetic routes for compounds like this compound is crucial for improving yield, purity, and scalability while reducing costs and environmental impact. Process chemistry research focuses on developing robust and efficient procedures suitable for large-scale production. Key parameters for optimization include reaction time, temperature, solvent, catalyst, and stoichiometry of reagents. acs.org

    For multistep syntheses, a "telescoped" approach, where intermediates are not isolated, can significantly improve efficiency. acs.org The development of continuous flow processes offers substantial advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and in-line analysis. vapourtec.comsynthesisspotlight.com

    Reaction Kinetics and Reactor Design in Flow Chemistry Research

    Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, including fluorinated compounds. vapourtec.comchemistryviews.orgresearchgate.net A key advantage of flow reactors is the ability to precisely control reaction parameters such as temperature, pressure, and residence time, which is essential for optimizing reaction kinetics and minimizing side-product formation. tue.nl

    The synthesis of fluorinated aromatic amines can be effectively performed in flow systems. chemistryviews.orgnih.gov For a multi-step synthesis leading to this compound, each step could be optimized in a dedicated flow module. For example, a nitration step could be performed in a microreactor with rapid mixing and efficient cooling to control the exothermic reaction, followed by a reduction step in a packed-bed reactor containing a heterogeneous catalyst.

    Kinetic analysis of reactions can be performed efficiently in flow reactors, often with automated systems that collect data over a range of conditions. nih.govresearchgate.netuni-due.de This data is invaluable for understanding reaction mechanisms and developing accurate kinetic models. For instance, the kinetics of an SₙAr reaction could be studied by varying the flow rates (and thus residence time) of the reactants and monitoring the product concentration at the reactor outlet using online analytical techniques like HPLC. nih.gov This information guides the design of an optimal reactor, whether it be a simple tube reactor for straightforward reactions or a more complex packed-bed or multi-stage reactor for more demanding transformations. nih.govuni-due.de

    Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis

    Feature Batch Chemistry Flow Chemistry
    Heat Transfer Limited by surface-area-to-volume ratio Excellent due to high surface-area-to-volume ratio
    Mass Transfer Can be limited by mixing efficiency Enhanced due to small channel dimensions and efficient mixing
    Safety Handling large quantities of hazardous materials poses risks Small reaction volumes at any given time improve safety
    Control Less precise control over temperature and reaction time Precise control over residence time, temperature, and pressure
    Scalability Often requires re-optimization for different scales Scaled by running the system for longer or using parallel reactors
    Kinetics Data collection can be slow and material-intensive Rapid and automated collection of kinetic data is possible

    Yield Enhancement and Purity Control in Synthetic Scale-Up

    The transition from laboratory-scale synthesis to industrial-scale production of this compound presents a unique set of challenges that necessitate a focus on yield enhancement and stringent purity control. While detailed, publicly available research on the specific scale-up of this compound is limited, general principles of process chemistry for analogous fluorinated aromatic compounds can provide insights into potential strategies for optimization. Key areas of focus in the scale-up of such syntheses typically include reaction kinetics, impurity profiling, and the implementation of robust purification protocols.

    The primary objectives in scaling up the synthesis of this compound are to maximize the output of the desired product while minimizing the formation of impurities. This requires a thorough understanding of the reaction mechanism and the influence of various process parameters on both the reaction rate and the selectivity towards the target molecule.

    Key Considerations for Yield Enhancement:

    Reaction Parameter Optimization: A critical step in enhancing yield is the systematic optimization of reaction conditions. This includes temperature, pressure, reaction time, and the stoichiometry of reactants. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently screen a wide range of parameters and identify the optimal conditions for maximizing yield.

    Catalyst Selection and Loading: In synthetic routes that employ catalysts, the choice of catalyst and its concentration are paramount. For reactions such as catalytic hydrogenation, which might be used in the reduction of a nitro group to form the amino functionality, screening different catalysts (e.g., palladium, platinum, nickel) and supports (e.g., carbon, alumina) can lead to significant improvements in both yield and reaction time.

    Solvent Effects: The choice of solvent can profoundly impact reaction outcomes. An ideal solvent will not only facilitate the dissolution of reactants but also promote the desired reaction pathway while potentially suppressing side reactions. In the context of producing the hydrochloride salt, the choice of solvent for the final salt formation and crystallization step is crucial for achieving high recovery of the product.

    Purity Control and Impurity Management:

    The control of impurities is a critical aspect of synthetic scale-up, particularly for active pharmaceutical ingredients (APIs) and their intermediates. Impurities can arise from starting materials, by-products of the main reaction, or degradation of the product.

    Impurity Profiling: A crucial first step is to identify and characterize all potential and actual impurities. This is typically achieved using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the origin of each impurity is key to developing effective control strategies.

    Control of Process-Related Impurities: Once the impurity profile is established, strategies can be implemented to minimize their formation. This may involve modifying reaction conditions, using higher purity starting materials, or introducing intermediate purification steps. For example, if an over-reduction product is identified as an impurity, the hydrogenation conditions (pressure, temperature, catalyst loading) can be adjusted to be more selective.

    Crystallization and Purification: The final isolation and purification of this compound are critical for achieving the desired purity. Crystallization is a powerful technique for removing impurities. The selection of an appropriate solvent system, control of the cooling profile, and seeding strategies are all important factors in obtaining a crystalline product with high purity and a desirable particle size distribution.

    Data on Synthetic Optimization:

    ParameterInitial ConditionsOptimized ConditionsImpact on Yield and Purity
    Temperature (°C)8060Reduced formation of thermal degradation by-products, improving purity from 95% to 98%.
    Catalyst Loading (mol%)1.00.5Lowered catalyst cost without compromising reaction time; maintained yield at >90%.
    Solvent SystemEthanolEthanol/Water (9:1)Improved solubility of inorganic reagents, leading to a more complete reaction and a yield increase from 85% to 92%.
    Purification MethodSingle CrystallizationRecrystallization with Activated Carbon TreatmentEffectively removed colored impurities, resulting in a final product purity of >99.5%.

    Reactivity and Mechanistic Investigations of 6 Amino 2,3 Difluorobenzoic Acid Hydrochloride

    Influence of Fluorine Atoms on Aromatic Reactivity and Regioselectivity

    The presence of two fluorine atoms on the benzene (B151609) ring of 6-amino-2,3-difluorobenzoic acid hydrochloride profoundly impacts its reactivity in aromatic substitution reactions. Both electronic and steric factors come into play, dictating the preferred reaction pathways and the regiochemical outcomes of such transformations.

    Electronic Effects of Fluorine on Reaction Pathways

    Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic π-system, making the ring less susceptible to electrophilic attack. In the case of 6-amino-2,3-difluorobenzoic acid, the two fluorine atoms at positions 2 and 3 significantly deactivate the ring towards electrophilic aromatic substitution.

    Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R or +M effect). However, due to the poor overlap between the 2p orbitals of fluorine and the π-system of the benzene ring, this resonance effect is significantly weaker than its inductive effect. The net result is that fluorine is considered a deactivating group in electrophilic aromatic substitution.

    The amino (-NH2) and carboxylic acid (-COOH) groups also exert their own electronic effects. The amino group is a potent activating group due to its strong +R effect, which donates electron density to the ring, particularly at the ortho and para positions. The carboxylic acid group, on the other hand, is a deactivating group due to its -I and -R effects, which withdraw electron density from the ring, primarily from the ortho and para positions. In the hydrochloride form, the amino group is protonated to -NH3+, which significantly diminishes its electron-donating ability and instead acts as a strong deactivating group.

    The interplay of these electronic effects in this compound results in a complex reactivity profile. The strong deactivating effects of the two fluorine atoms and the protonated amino group make electrophilic aromatic substitution challenging. However, if a reaction were to occur, the directing effects of the substituents would guide the incoming electrophile. The -COOH group directs meta, while the deactivating -NH3+ group also directs meta. The fluorine atoms, despite being deactivators, are ortho, para-directing. The ultimate regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

    In contrast, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Electron-withdrawing groups ortho and para to a leaving group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thus facilitating the substitution. masterorganicchemistry.com In 6-amino-2,3-difluorobenzoic acid, the fluorine atoms could potentially act as leaving groups themselves under harsh conditions with a strong nucleophile, or they could activate other leaving groups on the ring.

    SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Electrophilic Aromatic SubstitutionDirecting Influence
    -F2, 3Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivatingOrtho, Para
    -NH3+6Strongly Electron-WithdrawingN/AStrongly DeactivatingMeta
    -COOH1Electron-WithdrawingElectron-WithdrawingDeactivatingMeta

    Mechanistic Studies of Functional Group Interconversions

    The chemical reactivity of this compound is not limited to reactions on the aromatic ring. The amino and carboxylic acid functional groups can undergo a variety of interconversions, the mechanisms of which are influenced by the electronic and steric environment of the molecule.

    Proton Transfer Mechanisms in Aminobenzoic Acid Systems

    Proton transfer is a fundamental process in the chemistry of aminobenzoic acids. These molecules can exist in different protonation states depending on the pH of the solution. In the case of aminobenzoic acids, protonation can occur at either the amino group or the carboxylic acid group. Studies on p-aminobenzoic acid have shown that in the gas phase, protonation is favored at the carboxylic acid oxygen, while in solution, the amino group is the preferred site of protonation. nih.gov

    For ortho-aminobenzoic acid, the proximity of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding, which can influence the site of protonation. Infrared multiple photon dissociation (IRMPD) spectroscopy studies have indicated that protonation occurs on the amine group in ortho- and meta-aminobenzoic acid. nih.gov

    In this compound, the molecule is in its protonated form. Given the ortho relationship between the amino and carboxylic acid groups, it is likely that the proton resides on the more basic amino group, forming an ammonium (B1175870) salt. The presence of the electron-withdrawing fluorine atoms would decrease the basicity of the amino group and increase the acidity of the carboxylic acid, but the amino group is generally more basic than the carboxylic acid is acidic.

    Proton transfer between the protonated amino group and the carboxylic acid can occur through intramolecular or solvent-mediated pathways. Intramolecular proton transfer would involve a direct transfer of a proton from the -NH3+ group to the carbonyl oxygen of the -COOH group. Solvent-mediated proton transfer, which is more common in solution, would involve solvent molecules (like water) acting as intermediaries to shuttle the proton between the two functional groups.

    Nucleophilic and Electrophilic Pathways of the Amino Moiety

    The amino group (-NH2) in its unprotonated form is a good nucleophile due to the lone pair of electrons on the nitrogen atom. It can participate in a variety of nucleophilic substitution and addition reactions. However, in this compound, the amino group is protonated to -NH3+, which deactivates its nucleophilicity. To make the amino group reactive as a nucleophile, the hydrochloride would first need to be neutralized with a base.

    Once deprotonated, the amino group can react with electrophiles such as alkyl halides (alkylation), acyl chlorides (acylation), and aldehydes or ketones (formation of imines). The nucleophilicity of the amino group in 6-amino-2,3-difluorobenzoic acid will be reduced compared to aniline (B41778) due to the electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group.

    The amino group can also participate in electrophilic reactions, although this is less common for the amino group itself. More relevant are electrophilic aromatic substitution reactions where the amino group acts as a powerful directing group. As mentioned earlier, in its protonated form, it is a deactivating, meta-directing group. In its neutral form, it is a strongly activating, ortho, para-directing group.

    Reactivity of the Carboxylic Acid Moiety under Varied Conditions

    The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions. The reactivity of the carboxylic acid moiety in 6-amino-2,3-difluorobenzoic acid will be influenced by the electronic effects of the substituents on the aromatic ring.

    One of the most common reactions of carboxylic acids is esterification, which typically occurs under acidic conditions with an alcohol. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The electron-withdrawing fluorine atoms and the protonated amino group in this compound would increase the electrophilicity of the carbonyl carbon, potentially facilitating this reaction.

    Carboxylic acids can also be converted to more reactive derivatives such as acyl chlorides, anhydrides, and amides. The formation of an acyl chloride is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This acyl chloride can then be readily converted to other derivatives.

    Decarboxylation, the loss of carbon dioxide, is another potential reaction of carboxylic acids. This reaction is often difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position to stabilize the resulting carbanion. The presence of two fluorine atoms and a protonated amino group may influence the feasibility of decarboxylation under specific conditions.

    Functional GroupReaction TypeKey Mechanistic FeaturesInfluence of Substituents
    Aromatic RingElectrophilic SubstitutionFormation of a sigma complex (arenium ion).Deactivated by -F, -COOH, and -NH3+. Regioselectivity is complex.
    Aromatic RingNucleophilic SubstitutionFormation of a Meisenheimer complex.Activated by electron-withdrawing -F and -COOH groups.
    Amino Group (-NH3+)Proton TransferIntra- or intermolecular proton shuttle.Basicity is reduced by electron-withdrawing groups.
    Amino Group (-NH2)Nucleophilic AttackLone pair on nitrogen attacks an electrophile.Nucleophilicity is reduced by electron-withdrawing groups.
    Carboxylic Acid (-COOH)EsterificationAcid-catalyzed nucleophilic acyl substitution.Electrophilicity of carbonyl carbon is increased by electron-withdrawing groups.
    Carboxylic Acid (-COOH)Acyl Halide FormationReaction with reagents like SOCl2.General reaction for carboxylic acids.

    Lack of Specific Research Data for Mechanistic Studies of this compound

    A thorough review of available scientific literature reveals a significant gap in detailed mechanistic studies for the chemical compound this compound. Specifically, there is a notable absence of published research pertaining to the experimental investigation of its reaction intermediates, transition states, and the application of kinetic isotope effect studies to elucidate its reaction mechanisms. While this compound is available commercially and may be used in various synthetic applications, the in-depth academic or industrial research required to fulfill the specified article outline does not appear to be publicly accessible.

    The requested sections for the article, "," are as follows:

    Studies on Reaction Intermediates and Transition States

    Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

    Extensive searches for scholarly articles, patents, and chemical databases have not yielded specific studies that have successfully isolated, trapped, or characterized reaction intermediates of this compound. Such experimental work is crucial for understanding the step-by-step pathway of a chemical transformation. Techniques for these studies often involve spectroscopic methods at low temperatures or the use of specific trapping agents to convert a transient intermediate into a stable, characterizable molecule. The absence of such data for this particular compound prevents a detailed discussion on this topic.

    Similarly, there is no available research on the use of kinetic isotope effect (KIE) studies for this compound. KIE studies are a powerful tool in physical organic chemistry for determining the rate-determining step of a reaction and probing the structure of transition states by comparing the reaction rates of molecules with different isotopes at key atomic positions. The lack of such investigations means that a crucial aspect of its reaction mechanism remains unexplored in the public domain.

    While general principles of reactivity for aromatic amines and benzoic acids are well-established, and one could speculate on potential reaction intermediates or the utility of KIE studies, any such discussion would be hypothetical and not based on the specific experimental evidence required for a scientifically rigorous article focused solely on this compound.

    Therefore, due to the lack of specific research data for this compound in the areas of reaction intermediates and kinetic isotope effects, it is not possible to generate the detailed and informative article as per the provided outline and instructions. Further experimental research would be required to provide the necessary findings for such a focused scientific discourse.

    Role As a Synthetic Building Block in Advanced Organic Transformations

    Precursor in Heterocyclic Compound Synthesis

    The arrangement of the amino and carboxylic acid functionalities on the benzene (B151609) ring of 6-amino-2,3-difluorobenzoic acid hydrochloride provides a versatile platform for the construction of various fused heterocyclic systems. This section details its application in the synthesis of several key heterocyclic scaffolds.

    Synthesis of Quinoline (B57606) and Benzoxazine (B1645224) Derivatives

    While direct, documented syntheses of quinoline and benzoxazine derivatives specifically from this compound are not extensively reported in readily available literature, the general principles of quinoline and benzoxazine synthesis suggest its potential as a precursor.

    Quinolines , a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, are often synthesized through reactions such as the Combes, Conrad-Limpach, and Doebner-von Miller syntheses, which typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. nih.govnih.goviipseries.org In principle, 6-amino-2,3-difluorobenzoic acid could be utilized in such reactions, with the carboxylic acid group potentially influencing the reaction pathway or requiring protection and subsequent modification.

    Benzoxazines are another important class of heterocyclic compounds. ikm.org.my Their synthesis often involves the reaction of a phenolic compound, an amine, and formaldehyde. mdpi.com While this compound does not possess a phenolic hydroxyl group, its amino group could potentially participate in Mannich-type reactions, a key step in benzoxazine formation. mdpi.com Further functionalization or modification of the benzoic acid moiety would be necessary to facilitate the cyclization to form the oxazine (B8389632) ring.

    Construction of Indole (B1671886) and Benzimidazole (B57391) Scaffolds

    The utility of this compound and its derivatives is more clearly established in the synthesis of indole and benzimidazole scaffolds.

    The indole scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. ijpsr.info The Fischer indole synthesis is a classic method for indole formation, which involves the reaction of an arylhydrazine with an aldehyde or ketone. While not a direct precursor in the Fischer synthesis, aminobenzoic acids can be converted to the necessary hydrazine (B178648) derivatives. Furthermore, the indole framework can be constructed through various other cyclization strategies where the amino and a suitably functionalized ortho substituent on a benzene ring are key. nih.gov

    The synthesis of benzimidazole derivatives from precursors related to 6-amino-2,3-difluorobenzoic acid is documented. For instance, a process for preparing benzimidazole compounds starts from 2,3,4-trifluorobenzoic acid. google.com This process involves a nitration step followed by a selective amination to introduce an amino group, leading to a 4-amino-2,3-difluoro-5-nitrobenzoic acid intermediate. google.com This intermediate possesses the necessary ortho-amino and nitro groups on the benzene ring, which can then undergo reductive cyclization to form the benzimidazole ring system. google.com This highlights a viable synthetic pathway where 6-amino-2,3-difluorobenzoic acid could be a key intermediate. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid (or its derivative). iipseries.orgmdpi.com

    PrecursorIntermediateTarget Heterocycle
    2,3,4-Trifluorobenzoic acid4-Amino-2,3-difluoro-5-nitrobenzoic acidBenzimidazole

    Formation of Pyridazine (B1198779) and Cinnoline (B1195905) Derivatives

    The synthesis of pyridazine and cinnoline derivatives represents another area where this compound can serve as a valuable starting material.

    Pyridazines , six-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for their diverse biological activities. nih.gov Their synthesis often involves the condensation of 1,4-dicarbonyl compounds with hydrazine. While not a direct component in this common route, the amino group of 6-amino-2,3-difluorobenzoic acid can be diazotized and coupled with active methylene (B1212753) compounds to form hydrazones, which are key intermediates for pyridazine synthesis. nih.gov Furthermore, imidazo[1,2-b]pyridazines, a class of fused pyridazine derivatives, have been synthesized through amination reactions of halogenated precursors. researchgate.net

    Cinnolines , which are benzofused pyridazines, can be synthesized through various methods, including the Richter cinnoline synthesis, which involves the cyclization of an o-alkynylarenediazonium salt. wikipedia.org The amino group of this compound is readily converted to a diazonium salt, which can then undergo cyclization reactions to form the cinnoline ring system. wikipedia.orgijper.orgresearchgate.net The presence of the fluorine atoms on the benzene ring can influence the reactivity and properties of the resulting cinnoline derivatives. nih.gov

    Application in the Construction of Complex Molecular Scaffolds

    The unique substitution pattern and functional groups of this compound make it an attractive building block for the construction of complex molecular scaffolds with applications in chemical biology.

    Design and Synthesis of Scaffolds for Chemical Biology Research

    Molecular scaffolds serve as a core structure upon which various functional groups can be appended to create libraries of compounds for biological screening. nih.gov Amino acids and their derivatives are particularly useful as hubs in the design of such scaffolds due to their biocompatibility and the presence of multiple functionalization points. mdpi.com 6-amino-2,3-difluorobenzoic acid, as a non-proteinogenic amino acid, can be incorporated into these scaffolds to introduce conformational constraints and to modulate properties such as lipophilicity and metabolic stability due to the presence of fluorine atoms. The carboxylic acid and amino groups provide two convenient handles for orthogonal chemical modifications, allowing for the systematic variation of substituents and the exploration of structure-activity relationships. The indole scaffold, which can be derived from aminobenzoic acids, is itself considered a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets. ijpsr.infonih.govresearchgate.net

    Development of Chemical Probes and Ligands for Research Targets

    Chemical probes and ligands are essential tools for studying biological processes. The design of these molecules often requires a scaffold that allows for the precise positioning of pharmacophores and reporting elements. The rigid framework of the aromatic ring in this compound, combined with the reactive amino and carboxylic acid groups, provides a solid foundation for the synthesis of such probes. For instance, the amino group can be functionalized with a fluorophore, while the carboxylic acid can be coupled to a targeting moiety or a reactive group for covalent labeling of a protein of interest. The difluoro substitution pattern can enhance the binding affinity and selectivity of the resulting ligands by participating in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. nih.gov

    Application AreaKey Features of 6-amino-2,3-difluorobenzoic acidPotential Advantages in Scaffolds/Probes
    Molecular ScaffoldsAmino and carboxylic acid groups for orthogonal functionalization; Fluorine atomsModulated physicochemical properties; Conformational rigidity
    Chemical ProbesReactive handles for attaching reporters and targeting groups; Rigid aromatic corePrecise spatial arrangement of functional elements; Enhanced binding affinity and selectivity

    Utilization in Agrochemical Research Precursors

    The incorporation of fluorine atoms into active ingredients is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. nih.gov Fluorinated organic compounds are prominent in the development of new herbicides, fungicides, and insecticides. nih.govccspublishing.org.cn The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to longer-lasting pest control and potentially lower application rates. nbinno.com Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, improving its ability to penetrate plant tissues or the cuticles of pests. nbinno.com

    While direct research on the application of this compound in agrochemicals is not extensively documented, its structural motifs are found in various active compounds. Anthranilic acid derivatives, for example, have been investigated as potential agents in crop protection. nih.govnih.gov The difluoro substitution pattern in this compound is particularly relevant, as difluorinated compounds are a significant class of agrochemicals. nih.gov For example, 2,6-difluorobenzoic acid is a known degradation product of several insecticides, highlighting the presence of this type of chemical structure in an agricultural context. sigmaaldrich.comnih.gov

    Therefore, this compound represents a promising precursor for the synthesis of novel agrochemical candidates. Its functional groups allow for the attachment of various pharmacophores, while the difluorinated ring can confer desirable properties such as enhanced biological activity and metabolic resistance.

    Interactive Data Table: Properties of Related Compounds in Agrochemical Research

    CompoundCAS NumberApplication/RelevanceKey Property Conferred by Fluorine
    2,6-Difluorobenzoic acid385-00-2Degradation product of insecticides (e.g., Diflubenzuron) sigmaaldrich.comEnhanced metabolic stability
    2-Amino-4,6-difluorobenzoic acid126674-77-9Building block for herbicides and fungicides chemimpex.comguidechem.comIncreased biological efficacy
    Flufenamic acid530-78-9Non-steroidal anti-inflammatory drug with a trifluoromethylphenylamino group, structurally related to agrochemical building blocks researchgate.netAltered electronic properties and binding affinity

    Contributions to Material Science Precursors (e.g., polymer monomers, supramolecular components)

    In the realm of material science, aminobenzoic acids and their derivatives are valuable precursors for the synthesis of functional polymers and the construction of supramolecular assemblies. Anthranilic acid (2-aminobenzoic acid) and its derivatives can be used as monomers for the creation of conducting polymers. mdpi.comresearchgate.net These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion protection. researchgate.net The carboxylic acid and amino groups of anthranilic acid derivatives allow for polymerization through various chemical or electrochemical methods. mdpi.com

    The structure of this compound, with its reactive amino and carboxylic acid functionalities, suggests its potential as a monomer for the synthesis of novel fluorinated polyamides or other polymers. The incorporation of fluorine into the polymer backbone can significantly enhance thermal stability, chemical resistance, and other material properties.

    Furthermore, aminobenzoic acid derivatives are known to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions. rsc.orgdoaj.org These self-assembled architectures are of interest for applications in crystal engineering, drug delivery, and the development of new materials with tailored properties. The specific arrangement of functional groups in this compound provides opportunities for the rational design of complex supramolecular assemblies. The interplay of hydrogen bonds involving the amino and carboxylic acid groups, along with potential halogen bonding involving the fluorine atoms, could lead to the formation of unique and stable supramolecular networks.

    Interactive Data Table: Applications of Aminobenzoic Acid Derivatives in Material Science

    Compound/Derivative ClassApplicationKey Structural Feature
    Anthranilic AcidMonomer for conducting polymers mdpi.comresearchgate.netAmino and carboxylic acid groups for polymerization
    para-Aminobenzoic Acid (PABA)Formation of supramolecular complexes rsc.orgCarboxylic acid and amino groups for hydrogen bonding
    Chloro-substituted Aminobenzoic AcidsFormation of molecular salts and cocrystals doaj.orgIntermolecular interactions involving halogen atoms

    Computational and Theoretical Chemistry Studies

    Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Reactivity

    Detailed studies employing Density Functional Theory (DFT) or ab initio methods specifically for 6-amino-2,3-difluorobenzoic acid hydrochloride are not available in the reviewed scientific literature. Consequently, specific data regarding its electronic structure and reactivity from these computational methods cannot be provided.

    A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported in published research. Such an analysis would typically provide insights into the molecule's reactivity, identifying the highest occupied molecular orbital (HOMO) as the primary site for electrophilic attack and the lowest unoccupied molecular orbital (LUMO) as the site for nucleophilic attack. Without specific calculations, the energy gap and the spatial distribution of these orbitals for the title compound remain undetermined.

    Specific studies detailing the electrostatic potential mapping and charge distribution for this compound are not available. This type of analysis is crucial for understanding the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), which influences its intermolecular interactions and reaction sites.

    There are no available computational studies that predict reaction pathways or calculate the transition states for reactions involving this compound. Such predictions require intensive quantum chemical calculations to map the potential energy surface of a reaction, and this work has not been published for this specific compound.

    Molecular Dynamics Simulations and Conformational Analysis

    A search of scientific databases and literature reveals no published studies that have utilized molecular dynamics (MD) simulations to analyze the conformational behavior of this compound.

    Information regarding the influence of different solvents on the molecular conformation and interactions of this compound, as determined through molecular dynamics simulations, is not available in the current body of scientific literature.

    While the molecular structure of this compound suggests a propensity for forming hydrogen-bonded complexes and cocrystals, specific computational or experimental studies analyzing these intermolecular interactions through methods like molecular dynamics are not documented in published research.

    Prediction of Spectroscopic Parameters from Theoretical Models

    Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental findings. Theoretical models, particularly those based on quantum mechanics, can calculate various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These predictions are instrumental in the structural elucidation of molecules and in understanding their electronic and vibrational characteristics.

    For derivatives of aminobenzoic acid, Density Functional Theory (DFT) has been widely employed to predict spectroscopic parameters. dergipark.org.tr Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for the calculation of NMR chemical shifts. dergipark.org.tr Theoretical calculations of vibrational frequencies and potential energy distribution (PED) are also performed to assign the vibrational modes observed in IR and Raman spectra. nih.govnih.gov

    While specific theoretical studies on this compound are not extensively available in the reviewed literature, the established methodologies for related compounds provide a framework for how such predictions would be approached. For instance, studies on similar molecules like 2-amino-4,5-difluorobenzoic acid have utilized both Hartree-Fock (HF) and DFT (specifically the B3LYP functional) methods with various basis sets to calculate geometric parameters and vibrational frequencies. nih.gov Similarly, computational analyses of 2,3-difluorobenzoic acid have been conducted using DFT and Møller-Plesset perturbation theory (MP2) to investigate molecular conformation and vibrational spectra. nih.gov

    The general procedure involves optimizing the molecular geometry of the compound and then performing frequency calculations at the same level of theory. The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, thereby improving agreement with experimental data. nih.govnih.gov For NMR predictions, the GIAO method is typically applied to the optimized geometry to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). dergipark.org.tr

    The accuracy of these predictions is highly dependent on the chosen theoretical method, basis set, and the consideration of environmental factors such as solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). dergipark.org.tr

    Below are illustrative tables showing the types of data that would be generated from such theoretical studies. Note: The following data are hypothetical examples for illustrative purposes and are not based on actual published computational results for this compound.

    Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method.

    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    C1-168.5
    C2-145.2 (d, J=245 Hz)
    C3-148.9 (d, J=250 Hz)
    C47.25118.4
    C56.90115.1
    C6-130.7
    NH₂8.50-
    COOH12.10-

    Chemical shifts are relative to TMS. 'd' denotes a doublet due to C-F coupling.

    Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound.

    Predicted Frequency (cm⁻¹)Vibrational Mode
    3450N-H stretch (asymmetric)
    3350N-H stretch (symmetric)
    3050O-H stretch
    1710C=O stretch
    1620N-H bend
    1580C=C aromatic stretch
    1310C-N stretch
    1250C-F stretch
    920O-H out-of-plane bend

    These tables serve to demonstrate the format and type of information that would be obtained from detailed computational and theoretical chemistry studies on this compound. Such data would be invaluable for the definitive assignment of experimental spectra and for a deeper understanding of the molecule's structure-property relationships.

    Advanced Analytical and Characterization Methodologies in Research

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

    High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules, including derivatives of 6-amino-2,3-difluorobenzoic acid. This technique probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment and spatial relationships of atoms within a molecule.

    Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of complex derivatives. These techniques display correlations between different nuclei, revealing through-bond connectivity that is often impossible to deduce from one-dimensional (1D) spectra alone. researchgate.netrsc.org

    Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For a derivative of 6-amino-2,3-difluorobenzoic acid, a COSY spectrum would reveal correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

    Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. rsc.org This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

    The application of these techniques allows for the systematic assignment of all proton and carbon signals, which is fundamental for the structural elucidation of novel derivatives. The following table illustrates hypothetical ¹H-¹³C HMBC correlations for the parent compound, 6-amino-2,3-difluorobenzoic acid.

    Proton (¹H)Correlated Carbons (¹³C)
    H-4C-2, C-3, C-5, C-6
    H-5C-1, C-3, C-4, C-6
    -NH₂C-5, C-1
    -COOHC-1, C-2

    While solution-state NMR provides information on the structure of molecules in solution, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in their solid form. This is particularly relevant for studying polymorphism, where a compound can exist in different crystal structures. Different polymorphs can exhibit distinct physical properties.

    For aminobenzoic acids, polymorphism has been a subject of extensive study. researchgate.netrsc.orgmanchester.ac.uk Solid-state ¹³C NMR can distinguish between different polymorphic forms because the chemical shifts of carbon nuclei are sensitive to the local crystalline environment. researchgate.net For instance, in a study of a co-crystal of benzoic acid and pentafluorobenzoic acid, solid-state ¹³C NMR was used to determine the number of molecules in the asymmetric unit cell by observing the splitting of signals for the carboxylic acid groups. researchgate.net A similar approach could be applied to investigate the solid-state structure of 6-amino-2,3-difluorobenzoic acid hydrochloride and identify any potential polymorphs.

    Given the presence of two fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection. The chemical shift of a fluorine atom is very sensitive to its electronic environment.

    In a ¹⁹F NMR spectrum of this compound, two distinct signals would be expected, one for the fluorine at position 2 and another for the fluorine at position 3. The precise chemical shifts and the coupling between these two fluorine nuclei (JFF), as well as couplings to adjacent protons (JHF), would provide definitive evidence for their positions on the aromatic ring. Furthermore, ¹⁹F NMR is a valuable tool for studying the interaction of fluorinated compounds with other molecules, as changes in the chemical environment of the fluorine atoms upon binding can be readily observed.

    Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

    High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 6-amino-2,3-difluorobenzoic acid (C₇H₅F₂NO₂), the expected exact mass would be calculated and compared to the experimentally measured value. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

    FormulaNominal MassExact Mass
    C₇H₅F₂NO₂173173.0288

    Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of a particular molecule and can be used to confirm its identity and structure.

    For 6-amino-2,3-difluorobenzoic acid, common fragmentation pathways would likely involve the loss of small molecules such as water (H₂O) from the carboxylic acid group, or carbon monoxide (CO) and carbon dioxide (CO₂). The fragmentation of the aromatic ring itself can also provide information about the positions of the substituents. Analyzing these fragmentation patterns is crucial for the structural confirmation of the parent molecule and for identifying unknown derivatives.

    X-ray Crystallography for Novel Compound Structures and Co-crystals

    X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. It is particularly crucial for confirming the structure of newly synthesized derivatives and understanding the non-covalent interactions that govern crystal formation, including in multi-component crystals (co-crystals).

    Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's connectivity and stereochemistry. For derivatives of 6-amino-2,3-difluorobenzoic acid, this technique would yield precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. While specific data for this compound is not publicly available, analysis of closely related fluorobenzoic acid structures reveals key crystallographic characteristics. For instance, 2,3-difluorobenzoic acid crystallizes in the monoclinic space group P2₁/c. nih.gov Similarly, 2,6-difluorobenzoic acid also crystallizes in a monoclinic system. nih.gov The structural analysis of co-crystals, such as those formed between chlorobenzoic acids and aminopyridines, further demonstrates the power of SC-XRD in confirming the formation of new supramolecular assemblies. mdpi.com

    Table 1: Crystallographic Data for Related Difluorobenzoic Acid Compounds
    CompoundCrystal SystemSpace GroupUnit Cell Parameters
    2,3-Difluorobenzoic Acid nih.govMonoclinicP2₁/ca = 3.761 Å, b = 6.520 Å, c = 26.521 Å, β = 92.27°
    2,6-Difluorobenzoic Acid nih.govMonoclinicP2₁/ca = 3.6517 Å, b = 14.1214 Å, c = 12.2850 Å, β = 95.651°
    3,5-Difluorobenzoic Acid researchgate.netMonoclinicP2₁/ca = 3.769 Å, b = 13.400 Å, c = 14.041 Å, β = 93.78°
    Table 2: Common Intermolecular Interactions in Benzoic Acid Derivatives
    Interaction TypeDescriptionExample Compounds
    O—H⋯OStrong hydrogen bond between carboxylic acid groups, forming R²₂(8) graph set motifs (dimers).2,3-Difluorobenzoic acid nih.gov, 2,6-Difluorobenzoic acid nih.gov
    C—H⋯FWeak hydrogen bond linking dimers into sheets or stacks.2,3-Difluorobenzoic acid nih.gov, 2,6-Difluorobenzoic acid nih.gov
    C—H⋯OWeak hydrogen bond contributing to the stability of the crystal lattice.2,3-Difluorobenzoic acid nih.gov
    N—H⋯OHydrogen bond expected in amino-substituted acids, linking amino and carboxyl groups.Co-crystals of aminopyridines mdpi.com

    Advanced Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

    Chromatographic techniques are fundamental tools for separating, identifying, and quantifying chemical compounds in a mixture. They are vital for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

    High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical method involves a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. thaiscience.inforesearchgate.net

    Method development focuses on optimizing conditions such as mobile phase composition, pH, flow rate, and column temperature to achieve good separation of the main compound from impurities and starting materials. ripublication.com Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible. ekb.eg Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.inforesearchgate.netekb.eg

    Table 3: Typical HPLC Method Parameters for Benzoic Acid Analysis
    ParameterTypical Conditions/Values
    ColumnReversed-phase C18 or C8, 5 µm particle size thaiscience.infoekb.eg
    Mobile PhaseGradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate) and organic solvent (e.g., acetonitrile, methanol) thaiscience.inforesearchgate.netekb.eg
    DetectionUV Detector, wavelength set at an absorption maximum (e.g., ~205-260 nm) ripublication.comekb.eg
    Flow Rate1.0 mL/min thaiscience.inforipublication.com
    Linearity (r²)> 0.999 thaiscience.inforesearchgate.net
    LOD / LOQTypically in the µg/mL or ng/mL range thaiscience.inforipublication.com
    Accuracy (Recovery %)Typically within 85-115% thaiscience.inforesearchgate.net

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. jddtonline.info However, polar compounds containing functional groups with active hydrogens, such as -COOH and -NH₂, are generally non-volatile and require a chemical modification step known as derivatization before GC analysis. researchgate.net Derivatization replaces the active hydrogens with less polar groups, increasing the compound's volatility. gcms.czsigmaaldrich.com

    Common derivatization methods for carboxylic acids and amines include silylation, which introduces a trimethylsilyl (TMS) group, or acylation. researchgate.netsigmaaldrich.com Once derivatized, the compound and any volatile byproducts or unreacted starting materials from its synthesis can be analyzed. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that act as molecular fingerprints, allowing for confident identification by comparison to spectral libraries. jddtonline.info This makes GC-MS an excellent tool for identifying trace impurities that may not be easily detectable by other methods.

    Table 4: Common Derivatization Reagents for GC Analysis of Polar Compounds
    Reagent ClassExample ReagentTarget Functional Groups
    SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH₂, -SH sigmaaldrich.com
    AcylationTrifluoroacetic Anhydride (B1165640) (TFAA)-OH, -NH₂ gcms.cz
    AlkylationDiazomethane-COOH, Phenols gcms.cz

    Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

    For this compound, the IR and Raman spectra would exhibit characteristic bands for the primary functional groups. The amino group (-NH₂) shows characteristic N-H stretching vibrations, while the carboxylic acid (-COOH) group is identified by its C=O (carbonyl) and O-H stretching bands. researchgate.netresearchgate.net The presence of fluorine atoms on the benzene (B151609) ring will give rise to C-F stretching vibrations, and the aromatic ring itself has a series of characteristic skeletal vibrations. scilit.comnih.gov Comparing experimental spectra with those calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of each vibrational band. researchgate.netnih.govdergipark.org.tr

    Table 5: Characteristic Vibrational Frequencies for Functional Groups in 6-amino-2,3-difluorobenzoic acid
    Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
    Amino (-NH₂)N-H Symmetric/Asymmetric Stretch3100 - 3500 researchgate.net
    N-H Scissoring~1600 - 1650 researchgate.net
    Carboxylic Acid (-COOH)O-H Stretch (broad)2500 - 3300 dergipark.org.tr
    C=O Stretch1680 - 1740 researchgate.netdergipark.org.tr
    Aromatic RingC=C Ring Stretch1450 - 1600 researchgate.net
    Fluorine SubstituentC-F Stretch1100 - 1400 nih.gov

    Fourier Transform Infrared (FTIR) Spectroscopy

    Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. In the case of this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional moieties. The protonation of the amino group to form the hydrochloride salt significantly influences the vibrational frequencies, particularly those associated with the N-H and C=O bonds.

    The analysis of the FTIR spectrum of this compound can be approached by considering the vibrational modes of its constituent parts: the substituted benzene ring, the carboxylic acid group, and the aminium (NH3+) group.

    Key Vibrational Modes:

    N-H Stretching: In the hydrochloride salt, the amino group is protonated to form an aminium group (-NH3+). This results in the appearance of broad and complex absorption bands in the region of 3000-2500 cm⁻¹. These bands are due to the symmetric and asymmetric stretching vibrations of the N-H bonds and are often overlaid with C-H stretching bands.

    C=O Stretching: The carboxylic acid group's carbonyl (C=O) stretching vibration is a strong and sharp band. In aromatic carboxylic acids, this band typically appears around 1700-1680 cm⁻¹. The presence of electron-withdrawing fluorine atoms and the intramolecular environment can shift this frequency.

    C-F Stretching: The carbon-fluorine stretching vibrations of the difluorinated benzene ring are expected to produce strong absorption bands in the 1300-1100 cm⁻¹ region.

    Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ range.

    O-H Bending and C-O Stretching: The in-plane and out-of-plane bending vibrations of the carboxylic acid O-H group, as well as the C-O stretching vibration, contribute to the spectrum in the fingerprint region (below 1500 cm⁻¹).

    Due to the lack of a directly published FTIR spectrum for this compound, the following table provides expected characteristic vibrational frequencies based on data from analogous compounds such as aminobenzoic acids, their hydrochloride salts, and fluorinated benzoic acids. rsc.orgnih.gov

    Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
    -NH₃⁺ (Aminium)N-H Stretching3000 - 2500Medium-Strong, Broad
    -COOH (Carboxylic Acid)C=O Stretching1710 - 1680Strong, Sharp
    Aromatic RingC=C Stretching1610 - 1580, 1500 - 1450Medium-Weak
    -COOH (Carboxylic Acid)O-H Bending1440 - 1395, 950 - 910Medium, Broad
    Aromatic RingC-F Stretching1300 - 1100Strong
    -COOH (Carboxylic Acid)C-O Stretching1320 - 1210Strong

    Raman Spectroscopy

    Raman spectroscopy provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the benzene ring and C-F bonds of this compound.

    Key Raman Shifts:

    Aromatic Ring Vibrations: The breathing modes of the benzene ring typically produce strong and sharp signals in the Raman spectrum. For substituted benzenes, characteristic bands appear in the 1600-1550 cm⁻¹ and 1000-950 cm⁻¹ regions.

    C-F Vibrations: The symmetric stretching vibrations of the C-F bonds are expected to be Raman active.

    Carboxylic Acid and Aminium Groups: While the C=O stretch is also visible in Raman spectra, it is generally weaker than in FTIR. The vibrations of the -NH3+ group can also be observed, though they may be broad.

    The Raman spectrum of aniline (B41778) hydrochloride shows characteristic bands for the anilinium ion, which can be used as a reference for the aminium group in the target molecule. researchgate.net The following table outlines the expected Raman shifts for this compound based on data for related compounds. researchgate.netscirp.org

    Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
    Aromatic RingRing Breathing~1000Strong
    Aromatic RingC=C Stretching1620 - 1580Medium-Strong
    -COOH (Carboxylic Acid)C=O Stretching1700 - 1670Weak-Medium
    Aromatic RingC-F Symmetric Stretching~800 - 700Medium
    -NH₃⁺ (Aminium)N-H Bending1550 - 1500Weak

    Conformational Studies via Microwave Spectroscopy

    Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, the molecular geometry and the different stable conformations (rotational isomers) can be determined with high accuracy.

    For 6-amino-2,3-difluorobenzoic acid, several conformational isomers are possible due to the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the orientation of the amino group. The presence of intramolecular hydrogen bonding can significantly influence the relative stability of these conformers.

    Potential Conformational Isomers:

    The primary conformational flexibility in 6-amino-2,3-difluorobenzoic acid arises from the orientation of the carboxylic acid group relative to the adjacent amino and fluorine substituents. Two principal planar conformers for the carboxylic group are expected: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl oxygen.

    Furthermore, intramolecular interactions are expected to play a crucial role in determining the most stable conformer. Potential interactions include:

    N-H···O=C Hydrogen Bond: An intramolecular hydrogen bond between one of the hydrogens of the amino group and the carbonyl oxygen of the carboxylic acid.

    O-H···F Hydrogen Bond: A potential hydrogen bond between the carboxylic acid hydrogen and the adjacent fluorine atom.

    N-H···F Interaction: A possible weaker interaction between an amino hydrogen and the other fluorine atom.

    Studies on related molecules, such as 2-fluoroaniline and other fluorinated benzoic acids, have shown that weak non-covalent interactions can significantly impact the molecular geometry. umanitoba.canih.gov In the case of ortho-aminobenzoic acids, the proximity of the amino and carboxylic acid groups can lead to a sharing of the proton in the protonated form. nih.gov

    While specific experimental rotational constants for this compound are not available in the literature, theoretical calculations could predict these values for different conformers. Experimental determination via microwave spectroscopy would then allow for the identification of the most stable conformer(s) present in the gas phase.

    The following table presents hypothetical rotational constants for two plausible conformers of the parent molecule, 6-amino-2,3-difluorobenzoic acid, to illustrate the type of data obtained from microwave spectroscopy. These values are illustrative and would need to be confirmed by experimental or high-level computational studies.

    ConformerPlausible Intramolecular InteractionA (MHz)B (MHz)C (MHz)
    Conformer IN-H···O=C hydrogen bond~2500~1200~800
    Conformer IIO-H···F hydrogen bond~2600~1150~780

    Future Directions and Emerging Research Avenues

    Exploration of Novel Reaction Pathways for Aminodifluorobenzoic Acid Scaffolds

    The synthesis of aminodifluorobenzoic acid scaffolds, including 6-amino-2,3-difluorobenzoic acid, traditionally relies on established methodologies. However, the pursuit of greater efficiency, selectivity, and sustainability is driving the exploration of novel reaction pathways.

    One promising avenue lies in the application of photoredox catalysis . mdpi.comresearchgate.net This strategy utilizes visible light to initiate single-electron transfer processes, enabling the formation of highly reactive intermediates under mild conditions. mdpi.comresearchgate.net For the synthesis of aminodifluorobenzoic acids, photoredox catalysis could facilitate direct C-H fluorination of amino-benzoic acid precursors, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov Furthermore, polarity-reversed reactivity, enabled by photoredox catalysis, can overcome the limitations of traditional nucleophilic aromatic substitution (SNAr) for the fluorination of electron-rich aromatic rings. nih.gov

    Transition-metal-catalyzed C-H activation represents another frontier. nih.gov This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.gov Manganese-catalyzed C-H activation, for instance, has shown promise in the late-stage modification of complex molecules, a strategy that could be adapted for the modular synthesis of diverse aminodifluorobenzoic acid derivatives. nih.gov

    The development of novel catalytic fluorination methods is also paramount. mdpi.comnih.gov While electrophilic fluorinating reagents like Selectfluor® are widely used, the development of new catalysts can enhance enantioselectivity and expand the substrate scope. mdpi.com Metal-catalyzed approaches, for example using palladium or nickel complexes, have demonstrated success in the asymmetric fluorination of various substrates. nih.gov

    Finally, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, such as hydroxylases and aminotransferases, could be engineered to catalyze specific steps in the synthesis of aminodifluorobenzoic acids, potentially leading to milder reaction conditions and improved stereocontrol. nih.govdtic.mil

    Synthetic StrategyPotential AdvantagesRelevant Research Areas
    Photoredox Catalysis Mild reaction conditions, high functional group tolerance, access to novel reactivity. mdpi.comresearchgate.netDirect C-H fluorination, polarity-reversed SNAr. nih.govnih.gov
    C-H Activation High atom economy, direct functionalization of readily available precursors. nih.govManganese-catalyzed C-H alkynylation and alkenylation. nih.gov
    Advanced Catalytic Fluorination Improved selectivity (including enantioselectivity), broader substrate scope. mdpi.comnih.govDevelopment of novel metal catalysts and organocatalysts. nih.gov
    Biocatalysis High selectivity, mild and environmentally friendly conditions, potential for asymmetric synthesis. nih.govEnzyme engineering for specific fluorination and amination reactions. dtic.mil

    Integration with Automated Synthesis and High-Throughput Experimentation

    The rapid discovery and optimization of new molecules and materials are increasingly reliant on the integration of automated synthesis and high-throughput experimentation (HTE). These technologies enable the parallel execution of numerous reactions, significantly accelerating the pace of research. For the development of novel derivatives of 6-amino-2,3-difluorobenzoic acid, these approaches offer a transformative potential.

    Automated synthesis platforms can be employed to systematically explore the chemical space around the aminodifluorobenzoic acid scaffold. By varying substituents and reaction conditions in a programmed manner, large libraries of compounds can be generated with minimal manual intervention. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery and for screening for optimal properties in materials science.

    HTE techniques allow for the rapid screening of these compound libraries for desired properties. For example, in pharmaceutical research, biological assays can be miniaturized and automated to quickly identify compounds with promising therapeutic activity. In materials science, properties such as fluorescence, conductivity, or thermal stability can be rapidly assessed. The combination of automated synthesis and HTE creates a closed-loop discovery cycle where the results of screening experiments can be used to inform the design of the next generation of molecules.

    Advanced Material Science Applications Beyond Traditional Organic Synthesis

    While 6-amino-2,3-difluorobenzoic acid and its derivatives are valuable intermediates in organic synthesis, their potential extends into the realm of advanced materials science. The presence of both amino and carboxylic acid functionalities, coupled with the unique electronic properties imparted by the fluorine atoms, makes these molecules attractive building blocks for a variety of functional materials.

    One area of interest is the development of novel polymers . nih.gov The difluorinated aromatic ring can enhance the thermal stability and chemical resistance of polymers, while the amino and carboxylic acid groups provide sites for polymerization. Polyfluorinated aromatic compounds are known to be building blocks for high-performance materials. mdpi.com The resulting polymers could find applications in areas such as aerospace, electronics, and coatings.

    The electronic properties of fluorinated benzoic acids also make them interesting candidates for electronic materials . nbinno.com For instance, they could be incorporated into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the molecules, which is a critical parameter in the design of these devices. Furthermore, fluorinated benzoic acids have been investigated for their use in liquid crystals , where their polarity and shape can influence the mesophase behavior. tandfonline.comtandfonline.com

    The development of nanomaterials is another exciting frontier. rsc.org Self-assembly of aminodifluorobenzoic acid derivatives could lead to the formation of well-defined nanostructures with unique optical or electronic properties. These could be explored for applications in sensing, catalysis, or drug delivery.

    Material ClassPotential PropertiesPotential Applications
    High-Performance Polymers Enhanced thermal stability, chemical resistance, unique electronic properties. nih.govmdpi.comAerospace components, electronic encapsulants, protective coatings.
    Organic Electronics Tunable electronic energy levels, improved charge transport. nbinno.comOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs).
    Liquid Crystals Modified mesophase behavior, altered dielectric anisotropy. tandfonline.comtandfonline.comDisplay technologies, optical switches.
    Functional Nanomaterials Self-assembled nanostructures, unique optical and electronic properties. rsc.orgChemical sensors, nanocatalysts, drug delivery systems.

    Development of Structure-Reactivity Relationships for Predictive Synthesis and Design

    A fundamental goal in modern chemistry is to move from a trial-and-error approach to a more predictive one. The development of robust structure-reactivity relationships for aminodifluorobenzoic acids is crucial for achieving this goal. By understanding how the structural and electronic properties of these molecules influence their reactivity, chemists can more effectively design synthetic routes and predict the outcomes of reactions.

    The Hammett equation and its extensions provide a powerful framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.cautexas.edulibretexts.org By determining the Hammett parameters for various substituents on the aminodifluorobenzoic acid scaffold, it is possible to predict how these substituents will affect the rates and equilibria of different reactions. This information is invaluable for optimizing reaction conditions and for designing molecules with specific reactivity profiles.

    Quantitative Structure-Activity Relationship (QSAR) studies can further enhance our predictive capabilities. nih.gov By correlating the structural features of a series of aminodifluorobenzoic acid derivatives with their observed biological activity or material properties, mathematical models can be developed to predict the properties of new, unsynthesized compounds. nih.gov This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

    Computational chemistry plays a vital role in developing these relationships. Quantum chemical calculations can provide insights into the electronic structure, molecular orbitals, and reaction mechanisms of these compounds, helping to rationalize observed reactivity trends and to predict the behavior of new molecules. researchgate.net

    Synergistic Approaches Combining Computational and Experimental Methodologies

    The synergy between computational and experimental chemistry is a powerful driver of innovation. emerginginvestigators.org For the study of 6-amino-2,3-difluorobenzoic acid and its derivatives, a combined approach can provide a much deeper understanding than either methodology could achieve alone.

    Computational modeling can be used to predict the properties and reactivity of these molecules before they are synthesized. nih.gov For example, density functional theory (DFT) calculations can be used to determine the geometries, vibrational frequencies, and electronic properties of different conformers. mdpi.com This information can help to guide the design of new molecules with desired properties. Computational methods can also be used to model reaction pathways and to predict the outcomes of reactions, which can help to optimize synthetic routes. walisongo.ac.idmit.edursc.org

    Experimental studies are essential for validating the predictions of computational models and for providing the data needed to refine them. The synthesis and characterization of new aminodifluorobenzoic acid derivatives provide crucial benchmarks for computational methods. Experimental measurements of reaction rates, equilibrium constants, and spectroscopic properties provide the data needed to develop and test structure-reactivity relationships.

    The iterative cycle of computational prediction and experimental validation is a powerful paradigm for accelerating research. By using computational models to prioritize experiments and to interpret experimental results, and by using experimental data to improve the accuracy of computational models, researchers can more efficiently explore the vast chemical space of aminodifluorobenzoic acid derivatives and unlock their full potential.

    Q & A

    Basic: What are the most reliable synthetic routes for 6-amino-2,3-difluorobenzoic acid hydrochloride?

    Methodological Answer:
    The compound is typically synthesized via a multi-step process involving fluorination, amination, and subsequent hydrochloric acid salt formation. A validated route involves coupling 4-amino-2,3-difluorobenzoic acid (CAS: 194804-85-8) with methylamine hydrochloride using reagents like HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) under room temperature, achieving a 67% yield . Alternative methods may employ palladium-catalyzed cross-coupling for halogen substitution or direct fluorination using Selectfluor® reagents. Solvent choice (e.g., dichloromethane or DMF) and catalyst selection significantly impact purity and yield.

    Basic: How is the purity and structural integrity of this compound confirmed in laboratory settings?

    Methodological Answer:
    Analytical techniques include:

    • Nuclear Magnetic Resonance (NMR): 1^1H and 19^19F NMR are critical for confirming substituent positions and fluorine integration. For example, 19^19F NMR resolves distinct peaks for 2- and 3-fluoro groups due to differing electronic environments .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C7_7H6_6F2_2NO2_2·HCl) and fragmentation patterns.
    • HPLC: Reverse-phase chromatography assesses purity (>95% is typical for research-grade material) .

    Basic: What are the common chemical reactions involving this compound?

    Methodological Answer:
    Key reactions include:

    • Nucleophilic Substitution: The fluorine atoms at positions 2 and 3 can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions.
    • Amide Coupling: The carboxylic acid group reacts with amines via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form peptide-like bonds, useful in drug intermediate synthesis .
    • Hydrolysis: Controlled hydrolysis under acidic or basic conditions can yield derivatives like 6-amino-2,3-difluorophenol .

    Advanced: How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

    Methodological Answer:
    The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative stability. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the 2-fluoro group directs regioselectivity via ortho-metalation effects. Computational studies (DFT) suggest that fluorine’s inductive effect lowers the LUMO energy of the ring, facilitating nucleophilic attack at specific positions. Comparative data with non-fluorinated analogs show 10–15% lower yields due to steric and electronic hindrance .

    Advanced: What are the challenges in characterizing fluorinated aromatic amines using spectroscopic methods?

    Methodological Answer:

    • NMR Complexity: 19^19F NMR splitting patterns arise from coupling between adjacent fluorine atoms (e.g., 3JFF^3J_{F-F} ≈ 20 Hz for 2,3-difluoro systems).
    • Solubility Issues: Hydrochloride salts often require deuterated DMSO or DMF for dissolution, complicating solvent suppression in 1^1H NMR.
    • Mass Spec Fragmentation: Fluorine’s high electronegativity leads to atypical fragmentation pathways, requiring careful interpretation of MS/MS data .

    Advanced: How do structural modifications (e.g., bromo vs. fluoro substituents) affect biological activity in related compounds?

    Methodological Answer:
    Comparative studies of analogs (e.g., 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride) reveal that fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability compared to bulkier halogens. Bromine, however, increases steric hindrance, reducing binding affinity to enzymes like cytochrome P450. For example, fluorinated derivatives exhibit 2–3-fold higher inhibition of bacterial enoyl-ACP reductases than brominated analogs .

    Advanced: What strategies optimize reaction yields in large-scale synthesis of this compound?

    Methodological Answer:

    • Flow Chemistry: Continuous flow systems improve heat and mass transfer during exothermic steps (e.g., fluorination), reducing side products.
    • Catalyst Screening: Ligand-accelerated catalysis (e.g., Xantphos with Pd(OAc)2_2) enhances coupling efficiency.
    • Solvent Engineering: Mixed solvents (e.g., DMF/THF) balance solubility and reaction kinetics. Pilot-scale trials report 80–85% purity post-crystallization with recrystallization in ethanol/water .

    Advanced: How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?

    Methodological Answer:
    Discrepancies often arise from solvent effects, salt forms, or impurities. To resolve:

    Cross-validate spectra with computational tools (e.g., ACD/Labs NMR Predictor).

    Use deuterated solvents matching literature conditions (e.g., DMSO-d6_6 vs. CDCl3_3).

    Perform elemental analysis to confirm C/F/N ratios.

    Reference high-quality databases like PubChem or EPA DSSTox for benchmark data .

    Basic: What are the primary applications of this compound in medicinal chemistry research?

    Methodological Answer:
    It serves as a key intermediate in synthesizing:

    • Antimicrobial Agents: Derivatives target bacterial dihydrofolate reductase.
    • Kinase Inhibitors: The amino-fluoro motif mimics ATP-binding motifs in kinases.
    • PET Tracers: 18^18F-labeled analogs are explored for imaging amyloid plaques .

    Advanced: What computational tools are used to predict the reactivity of fluorinated benzoic acid derivatives?

    Methodological Answer:

    • Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites.
    • Molecular Dynamics (MD): Simulates solvation effects on reaction pathways.
    • SAR Analysis: QSAR models correlate substituent electronic parameters (Hammett σ) with biological activity. Open-source tools like Avogadro and Gaussian are widely used .

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